molecular formula C18H12BrN3OS2 B2898003 N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 886902-82-5

N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2898003
CAS RN: 886902-82-5
M. Wt: 430.34
InChI Key: MDSIYSWSKSNALH-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-tubercular properties . The inhibitory concentrations of newly synthesized benzothiazole derivatives were found to have better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Heterocyclic Synthesis

N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is involved in the synthesis of various heterocyclic compounds. For instance, Mohareb et al. (2004) described the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, exploring their reactivity towards nitrogen nucleophiles to yield diverse derivatives including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Enzyme Inhibition

The compound is key in designing enzyme inhibitors. For example, Allan et al. (2009) discussed N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), highlighting the influence of the heteroaryl fragment in the potency of these inhibitors (Allan et al., 2009).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

In medicinal chemistry, it plays a role in developing selective inhibitors for various receptors. Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), providing insights into the enzyme kinetics and in vivo efficacy in carcinoma models (Borzilleri et al., 2006).

Electrophilic Substitution Reactions

The compound is used in electrophilic substitution reactions. Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and used it to obtain corresponding thioamides, which were further oxidized to synthesize benzothiazole derivatives (Aleksandrov & El’chaninov, 2017).

Synthesis of Novel Derivatives

It is instrumental in the synthesis of new chemical derivatives. Fadda et al. (2013) utilized it as an intermediate for synthesizing tetrahydropyrimidine-2-thione and their derivatives, highlighting the synthesis process and structural establishment of these compounds (Fadda, Bondock, Khalil, & Tawfik, 2013).

Antibacterial Agents

The compound contributes to the development of antibacterial agents. Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Future Directions

Research into benzothiazole derivatives is ongoing, with recent studies focusing on the synthesis of new derivatives and their potential biological activities .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS2/c19-16-9-8-15(24-16)17(23)22(11-12-5-3-4-10-20-12)18-21-13-6-1-2-7-14(13)25-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSIYSWSKSNALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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